molecular formula C20H36O3 B163611 (±)11-HEDE CAS No. 5598-37-8

(±)11-HEDE

Cat. No.: B163611
CAS No.: 5598-37-8
M. Wt: 324.5 g/mol
InChI Key: HDMIRVFIVOGVIC-YTLDOUCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)11-HEDE is a unique fatty acid derivative characterized by its specific double bond configuration and hydroxyl group. This compound is part of the broader class of eicosanoids, which are signaling molecules derived from twenty-carbon fatty acids. Eicosanoids play crucial roles in various physiological processes, including inflammation, immunity, and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)11-HEDE typically involves multi-step organic reactions. One common approach is the hydroxylation of a precursor eicosadienoic acid. This can be achieved using specific catalysts and reagents under controlled conditions to ensure the correct stereochemistry of the double bonds and the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound. This method is advantageous due to its scalability and the ability to produce high-purity products.

Chemical Reactions Analysis

Types of Reactions

(±)11-HEDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst for reduction. Substitution reactions may involve reagents like thionyl chloride or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 11-ketoicosa-12,14-dienoic acid, while reduction of the double bonds can produce 11-hydroxyicosanoic acid.

Scientific Research Applications

(±)11-HEDE has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of hydroxylated fatty acids and their derivatives.

    Biology: Researchers investigate its role in cellular signaling pathways and its effects on cell proliferation and differentiation.

    Medicine: The compound is studied for its potential anti-inflammatory and anti-cancer properties, given its structural similarity to other bioactive eicosanoids.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (±)11-HEDE involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The hydroxyl group and double bonds play crucial roles in its binding affinity and activity. The compound can modulate the activity of enzymes like cyclooxygenases and lipoxygenases, which are involved in the biosynthesis of other eicosanoids.

Comparison with Similar Compounds

Similar Compounds

    11-hydroxy-12E,14Z-eicosadienoic acid: Similar in structure but with different stereochemistry.

    11-ketoicosa-12,14-dienoic acid: An oxidized derivative.

    11-hydroxyicosanoic acid: A reduced form with single bonds instead of double bonds.

Uniqueness

(±)11-HEDE is unique due to its specific double bond configuration and hydroxyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(12E,14Z)-11-hydroxyicosa-12,14-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMIRVFIVOGVIC-YTLDOUCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C(CCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(±)11-HEDE
Reactant of Route 2
(±)11-HEDE
Reactant of Route 3
Reactant of Route 3
(±)11-HEDE
Reactant of Route 4
(±)11-HEDE
Reactant of Route 5
(±)11-HEDE
Reactant of Route 6
(±)11-HEDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.